Cas no 1361670-96-3 (6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine)

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamineは、ポリ塩化ビフェニル(PCB)誘導体の一種であり、4つの塩素原子とエチルアミン基を有する特異な構造を持ちます。この化合物は、有機合成化学や材料科学分野において中間体としての応用可能性が注目されています。特に、塩素原子の配置とアミン基の反応性を活かした選択��官能基変換が可能であり、複雑な有機分子の構築に有用です。また、その特異な分子構造は、液晶材料や電子材料の開発における基礎研究にも利用されています。高い純度と安定性を特徴とし、実験室規模での取り扱いが比較的容易な点が利点です。

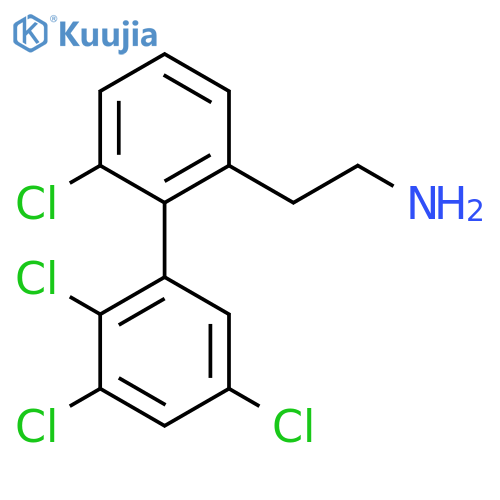

1361670-96-3 structure

商品名:6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine

CAS番号:1361670-96-3

MF:C14H11Cl4N

メガワット:335.055839776993

CID:4995797

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 化学的及び物理的性質

名前と識別子

-

- 6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine

-

- インチ: 1S/C14H11Cl4N/c15-9-6-10(14(18)12(17)7-9)13-8(4-5-19)2-1-3-11(13)16/h1-3,6-7H,4-5,19H2

- InChIKey: RCDDAOJENBMAEE-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(CCN)=C1C1C=C(C=C(C=1Cl)Cl)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 289

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 26

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011005500-500mg |

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine |

1361670-96-3 | 97% | 500mg |

815.00 USD | 2021-07-05 | |

| Alichem | A011005500-1g |

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine |

1361670-96-3 | 97% | 1g |

1,504.90 USD | 2021-07-05 | |

| Alichem | A011005500-250mg |

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine |

1361670-96-3 | 97% | 250mg |

484.80 USD | 2021-07-05 |

6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

1361670-96-3 (6,2',3',5'-Tetrachlorobiphenyl-2-ethylamine) 関連製品

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬